An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-buten-2-one
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-buten-2-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxy-3-buten-2-one (B155257), tailored for researchers, scientists, and professionals in drug development. This document collates available data on its identity, physicochemical characteristics, spectral properties, reactivity, and safety information.
Chemical Identity and Physical Properties
4-Methoxy-3-buten-2-one, with the CAS number 4652-27-1, is a ketone and an ether.[1] It is recognized for its role as a significant precursor in the synthesis of various organic compounds, including 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene) and its equivalents.[2][3] It is also utilized as a reactant in the synthesis of hydroisoquinoline derivatives and as an intermediate for the synthesis of manzamine.[2][3] The molecule exists as cis (Z) and trans (E) isomers, with the trans isomer also identified by CAS number 51731-17-0.[1][4][5]
Table 1: Physical and Chemical Properties of 4-Methoxy-3-buten-2-one
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Boiling Point | 200 °C (lit.) | [2][4][6] |
| Melting Point | 0 °C | [7] |
| Density | 0.982 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.468 (lit.) | [2][4] |
| Flash Point | 63 °C (closed cup) | [4][7] |
| Solubility | Miscible with tetrahydrofuran, ether, acetonitrile, and benzene. | [2][3][6] |
| Appearance | Light yellow, clear liquid | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 4-methoxy-3-buten-2-one.
Table 2: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.15 | Singlet | 3H |
| CH (vinylic, α to C=O) | ~5.59 | Doublet | 1H |
| CH (vinylic, β to C=O) | ~7.57 | Doublet | 1H |
| OCH₃ | ~3.71 | Singlet | 3H |
| Note: Actual chemical shifts and coupling constants can be found in resources like ChemicalBook, which reports J(A,B)=12.9Hz.[8] The data presented here are predicted values.[9] |
Table 3: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~210 |
| CH (vinylic) | Not specified |
| CH (vinylic) | Not specified |
| OCH₃ | ~59 |
| CH₃ (acetyl) | ~28 |
| Note: These are predicted values.[9] |
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) Stretch | ~1715 | Strong |
| C=C (Alkenyl) Stretch | ~1650 | Medium |
| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |
| C-O (Ether) Stretch | 1070-1150 | Strong |
| Note: These are predicted values. A vapor phase IR spectrum has been recorded for this compound.[9][10][11] |
Reactivity and Stability
4-Methoxy-3-buten-2-one's reactivity is characterized by the presence of the α,β-unsaturated ketone and the vinyl ether functionalities.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack. However, the methyl group on the α-carbon introduces some steric hindrance, making it moderately reactive compared to less substituted ketones like acetone (B3395972).[12]
-
Oxidation: Ketones are generally resistant to mild oxidizing agents. Strong oxidizing agents are required for oxidation, which often leads to cleavage of carbon-carbon bonds.[12]
-
Stability: The compound is stable under normal temperatures and pressures.[6]
-
Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and other irritating and toxic fumes and gases.[6][7]
-
Hazardous Polymerization: Hazardous polymerization has not been reported.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-methoxy-3-buten-2-one are not extensively published in readily available literature. However, a plausible synthetic route and standard analytical methods are described below.
a. Proposed Synthesis: Williamson Ether Synthesis
A suggested method for the synthesis of 4-methoxy-3-buten-2-one involves the methylation of the corresponding hydroxyl precursor.
-
Step 1: Synthesis of 4-hydroxy-3-methylbutan-2-one: This intermediate can be prepared through an aldol (B89426) condensation of acetone and formaldehyde, followed by α-methylation.[13]
-
Step 2: Methylation of the hydroxyl group: The hydroxyl group of the precursor is converted to a methoxy (B1213986) group via a Williamson ether synthesis.[13] In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (washed with anhydrous hexanes) is suspended in anhydrous THF and cooled to 0°C. A solution of 4-hydroxy-3-methylbutan-2-one in anhydrous THF is then added slowly.[13]
b. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample can be analyzed as a thin film between NaCl or KBr plates, or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000-400 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectral data is commonly acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent is injected into the GC. The EI source is typically operated at 70 eV.[9]
Safety and Handling
4-Methoxy-3-buten-2-one is classified as a flammable liquid and vapor.[14] It may cause skin and eye irritation, and potentially respiratory irritation.[14] The toxicological properties of this material have not been fully investigated.[6]
Table 5: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. A face shield may be necessary for splash hazards.[14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly if contaminated.[14] |
| Skin and Body Protection | Impervious lab coat or chemical-resistant suit.[14] |
| Respiratory Protection | For operations generating vapors or mists, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. In situations with higher potential for exposure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[7][14] |
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[6][14] Refrigeration (2-8°C) is recommended.[4]
Spill Management: In case of a spill, evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[6][14]
Visualizations
Caption: Proposed synthesis workflow for 4-Methoxy-3-buten-2-one.
Caption: General workflow for spectroscopic analysis.
References
- 1. 4-Methoxy-3-buten-2-one | C5H8O2 | CID 643837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXY-3-BUTEN-2-ONE | 4652-27-1 [chemicalbook.com]
- 3. 4-Methoxy-3-buten-2-one, tech. 90% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 反式-4-甲氧基-3-丁烯-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. trans-4-Methoxy-3-buten-2-one [webbook.nist.gov]
- 6. (3E)-4-Methoxy-3-buten-2-one | CAS#:4652-27-1 | Chemsrc [chemsrc.com]
- 7. 4-METHOXY-3-BUTEN-2-ONE - Safety Data Sheet [chemicalbook.com]
- 8. 4-METHOXY-3-BUTEN-2-ONE(4652-27-1) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
